
Carfilzomib
Overview
Description
Carfilzomib, marketed under the brand name Kyprolis, is an anti-cancer medication that acts as a selective proteasome inhibitor. It is chemically classified as a tetrapeptide epoxyketone and is an analog of epoxomicin . This compound was developed by Onyx Pharmaceuticals and received approval from the United States Food and Drug Administration in July 2012 for the treatment of multiple myeloma .
Preparation Methods
Carfilzomib is synthesized through a series of chemical reactions involving epoxidation and condensation reactions. The synthetic route typically involves the preparation of intermediates that are then subjected to further reactions to yield the final product . The process includes:
Epoxidation Reaction: This step involves the formation of an epoxide ring, which is a crucial structural component of this compound.
Condensation Reaction: This step involves the combination of various intermediates to form the tetrapeptide structure of this compound.
Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes . The purification process aims to reduce impurities, such as acetamide, to acceptable levels .
Chemical Reactions Analysis
Carfilzomib undergoes various chemical reactions, including:
Photolytic Degradation: Exposure to light can cause photolytic degradation of this compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids and bases for hydrolysis . The major products formed from these reactions are degradation products that can be identified and characterized using techniques such as high-resolution mass spectrometry and nuclear magnetic resonance .
Scientific Research Applications
Clinical Applications
- Multiple Myeloma Treatment : Carfilzomib is predominantly utilized for treating patients with relapsed or refractory multiple myeloma. It has shown significant efficacy when combined with dexamethasone (Kd) and other agents such as lenalidomide (KRd) and daratumumab (KdD).
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Combination Therapies :
- This compound and Dexamethasone : The combination has demonstrated improved overall response rates and progression-free survival compared to other regimens. In a study involving 123 patients, the overall response rate was reported at 35.8% with a median progression-free survival of 5.6 months .
- This compound, Lenalidomide, and Dexamethasone (KRd) : In clinical trials, KRd has shown prolonged progression-free survival (PFS) compared to standard therapies. For instance, the CANDOR trial reported a PFS of 28.6 months for KRd versus 15.2 months for Kd .
- This compound, Dexamethasone, and Daratumumab (KdD) : The combination has been associated with improved outcomes in heavily pre-treated patients, achieving a median PFS of 28.6 months .
- Real-World Evidence : Studies have provided insights into this compound's effectiveness in real-world settings. A comprehensive analysis in France indicated that among 2,471 patients treated with this compound-based regimens, significant improvements in overall survival were observed .
Efficacy Data
The following table summarizes key efficacy data from recent studies involving this compound:
Study | Treatment Regimen | Overall Response Rate (%) | Median Progression-Free Survival (Months) | Median Overall Survival (Months) |
---|---|---|---|---|
ENDEAVOR | Kd vs Vd | 57.7 | 18.7 vs 9.4 | 47.6 vs 40.0 |
CANDOR | KdD vs Kd | - | 28.6 vs 15.2 | - |
ARROW | Weekly vs Twice Weekly | - | 11.2 vs 7.6 | - |
Phase II Study (China) | Kd27 | 35.8 | 5.6 | 16.6 |
Safety Profile
This compound is generally well-tolerated; however, it is associated with specific adverse effects that require monitoring:
- Common grade ≥3 adverse events include hypertension (13.8%) and acute renal failure (3.3%) .
- The safety profile remains consistent across various studies, affirming its relative safety when administered correctly.
Case Studies
- Single-Center Study : In a phase II trial involving patients treated with this compound at a dose of 56 mg/m², a high overall response rate was achieved along with a notable duration of response . This study reinforces the drug's potential as a frontline therapy in specific patient populations.
- Real-World Analysis : A detailed examination of treatment patterns among European patients highlighted that this compound is often used in later lines of therapy but still provides significant benefits in terms of survival and quality of life .
Mechanism of Action
Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, which is the proteolytic core particle within the 26S proteasome . This binding inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins . The build-up of these proteins results in cell cycle arrest, apoptosis, and inhibition of tumor growth . This compound displays minimal interactions with non-proteasomal targets, thereby improving its safety profile compared to other proteasome inhibitors .
Comparison with Similar Compounds
Carfilzomib is often compared to other proteasome inhibitors, such as bortezomib and ixazomib:
Bortezomib: Both this compound and bortezomib inhibit the proteasome, but this compound binds irreversibly, leading to prolonged inhibition.
Ixazomib: Ixazomib is an oral proteasome inhibitor, whereas this compound is administered intravenously.
This compound’s uniqueness lies in its irreversible binding to the proteasome and its favorable safety profile, making it a valuable option for patients with multiple myeloma .
Biological Activity
Carfilzomib is a second-generation proteasome inhibitor primarily used in the treatment of relapsed and refractory multiple myeloma (MM). Its unique mechanism of action and biological activity have made it a significant therapeutic agent in oncology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as an irreversible inhibitor of the proteasome, specifically targeting the chymotrypsin-like (ChT-L) activity of the 20S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and the induction of apoptosis in malignant cells. Key findings include:
- Inhibition Potency : this compound demonstrates over 80% inhibition of ChT-L activity at concentrations above 10 nM, with preferential binding to the β5 subunit of the proteasome .
- Apoptotic Pathways : The compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities following treatment .
Efficacy in Clinical Studies
This compound has been evaluated in multiple clinical trials, showcasing its efficacy in treating MM. The following table summarizes key clinical studies and their outcomes:
Study Name | Treatment Regimen | Overall Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
---|---|---|---|---|
ASPIRE Trial | KRd (this compound + Rd) | 70% | 26.3 months | 48.3 months |
ENDEAVOR Trial | Kd (this compound + Dex) | 83% | 18.7 months | 47.6 months |
CANDOR Trial | DKd (Daratumumab + this compound + Dex) | 78% | 28.6 months | Not reported |
IKEMA Trial | IKd (Isatuximab + this compound + Dex) | 82% | 35.7 months | Not reported |
Case Studies
A retrospective observational study using the Canadian Myeloma Research Group Database analyzed outcomes in patients treated with this compound for relapsed MM. Key findings from this study include:
- Patient Cohort : A total of 218 patients were included, with varying lines of treatment.
- Response Rates : The overall response rate was found to be 57.7%, with a significant number achieving very good partial responses or better .
- Survival Data : The median PFS was reported at 6.3 months, while overall survival reached 19.7 months .
Comparative Efficacy
In comparison to bortezomib, this compound has shown enhanced efficacy, particularly in patients who have developed resistance to prior treatments. Studies indicate that this compound can overcome bortezomib resistance, providing a viable option for patients with limited treatment alternatives .
Safety Profile
While this compound is generally well-tolerated, it is associated with specific adverse effects that need monitoring:
Q & A
Basic Research Questions
Q. What is the mechanism of action of carfilzomib, and how does it differ from first-generation proteasome inhibitors like bortezomib?
this compound is a second-generation, irreversible proteasome inhibitor that selectively targets the chymotrypsin-like activity of the proteasome and immunoproteasome. Unlike bortezomib, which reversibly binds, this compound forms covalent bonds with the proteasome, leading to sustained inhibition and accumulation of polyubiquitinated proteins, ultimately triggering apoptosis via mitochondrial depolarization, cytochrome c release, and activation of intrinsic/extrinsic caspase pathways . Preclinical studies demonstrate its potency in bortezomib-resistant cell lines and primary myeloma samples, attributed to its irreversible binding and reduced off-target effects .
Q. What efficacy outcomes have been observed in early-phase clinical trials of single-agent this compound for relapsed/refractory multiple myeloma (RRMM)?
Phase 1/2 trials (e.g., PX-171-003-A1, NCT00511238) in heavily pretreated RRMM patients (median 5 prior lines) reported an overall response rate (ORR) of 23.7% and median overall survival (OS) of 15.6 months. Responses were durable (median duration: 7.8 months) with manageable toxicity, including low-grade peripheral neuropathy (12.4%) and cytopenias. Notably, 95% of patients were refractory to their last therapy, and 80% were refractory to both bortezomib and lenalidomide .
Q. How is this compound’s safety profile characterized in clinical studies?
Integrated safety data from 526 patients across four phase II trials showed common adverse events (AEs) as fatigue (49%), anemia (46%), and thrombocytopenia (39%). High-grade AEs included hypophosphatemia (25%) and hyperglycemia (23%). Peripheral neuropathy was predominantly grade 1/2 (23%), with no cumulative toxicity observed. Treatment-related discontinuations occurred in 12.4% of patients .
Q. What dosing regimens are validated for this compound in clinical trials?
Early trials used a twice-weekly 20/27 mg/m² regimen (cycles 1/2+). Later studies evaluated once-weekly 70 mg/m², showing comparable efficacy to twice-weekly 36 mg/m² in transplant-ineligible patients. Pooled phase I/II data demonstrated similar ORR (75–80%) and progression-free survival (PFS) between regimens, with once-weekly dosing associated with reduced hypertension (9% vs. 0%) .
Advanced Research Questions
Q. How does this compound synergize with immunomodulatory agents like lenalidomide in combination therapy?
The phase 3 ASPIRE trial (NCT01080391) demonstrated that this compound + lenalidomide/dexamethasone (KRd) significantly improved PFS (26.3 vs. 17.6 months; HR 0.69) and OS (24-month rate: 73.3% vs. 65.0%) compared to lenalidomide/dexamethasone alone. KRd enhanced complete response rates (31.8% vs. 9.3%) and health-related quality of life, with a tolerable AE profile despite higher rates of cytopenias .
Q. What methodological approaches are used to assess this compound-associated cardiovascular adverse events (CVAEs)?
A meta-analysis of 24 trials (2,594 patients) reported all-grade CVAEs in 18.1% (grade ≥3: 8.2%), including hypertension, arrhythmia, and heart failure. Higher doses (≥45 mg/m²) and phase 2/3 trials correlated with increased CVAE risk (RR 1.8–2.2 vs. controls). Monitoring strategies include echocardiography and biomarkers (e.g., NT-proBNP), though optimal mitigation protocols remain under investigation .
Q. How do real-world efficacy and safety outcomes compare to clinical trial data?
A real-world meta-analysis (n=526) using MINORS criteria found ORR (23–31%) and AE rates consistent with trials. However, real-world populations had higher comorbidity burdens, leading to increased treatment discontinuations (15–20%) due to infections and renal impairment. Discrepancies highlight the need for risk-adapted dosing in clinical practice .
Q. Can this compound overcome resistance to conventional therapies in hematologic malignancies?
Preclinical studies show this compound induces apoptosis in bortezomib-resistant MM cells by bypassing resistance mechanisms (e.g., proteasome subunit mutations). Synergy with dexamethasone enhances Bim/Mcl-1 dissociation, promoting mitochondrial apoptosis. In solid tumors (e.g., breast cancer), this compound disrupts estrogen-driven proliferation and restores tamoxifen sensitivity via cell cycle arrest (S-G2 phase) .
Q. What pharmacoeconomic considerations influence this compound treatment duration in clinical practice?
Cost-minimization analyses (e.g., ENDEAVOR trial) suggest a mean treatment duration of 15 cycles (13.8 months) aligns with real-world utilization (median 11.2 months). Sensitivity analyses indicate shorter durations (e.g., 12 cycles) reduce cost without compromising efficacy, supporting risk-sharing agreements in resource-limited settings .
Q. How are apoptosis pathways modulated by this compound in combination with BH3 mimetics like venetoclax?
Co-treatment with venetoclax enhances Bim sequestration from Bcl-2, promoting mitochondrial apoptosis in MM cells. This compound amplifies this effect by upregulating NOXA and depleting Mcl-1, overcoming dexamethasone-induced Bcl-2 dependency. Preclinical models show synergistic cell death (combination index <0.5) in high-risk cytogenetic subtypes .
Properties
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-NZTKNTHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048690 | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868540-17-4 | |
Record name | Carfilzomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARFILZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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